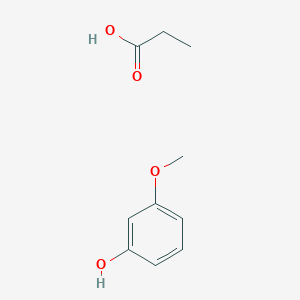
Cyclopropene, 3-methyl-3-isopropenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropene, 3-methyl-3-isopropenyl- is an organic compound with the molecular formula C₇H₁₀. It is a member of the cyclopropene family, which is characterized by a three-membered carbon ring with one double bond. This compound is notable for its strained ring structure, which imparts unique chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopropene, 3-methyl-3-isopropenyl- can be synthesized through various methods. One common approach involves the reaction of alkenes with carbenes. Carbenes, such as dichlorocarbene, can be generated in situ from reagents like chloroform and potassium hydroxide . The reaction of these carbenes with alkenes results in the formation of cyclopropene derivatives.
Industrial Production Methods
Industrial production of cyclopropene compounds often involves the thermal decomposition of suitable precursors. For example, the thermal decomposition of trimethylcyclopropylammonium hydroxide over platinized clay at approximately 300°C can yield cyclopropene .
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropene, 3-methyl-3-isopropenyl- undergoes a variety of chemical reactions due to its strained ring structure. These include:
Addition Reactions: The compound can participate in addition reactions with various reagents, such as hydrogen halides and halogens.
Polymerization: It can undergo addition polymerization in the presence of catalysts like palladium complexes.
Diels-Alder Reactions: Cyclopropene can react with dienes to form cycloaddition products.
Common Reagents and Conditions
Common reagents used in reactions with cyclopropene, 3-methyl-3-isopropenyl- include halogens, hydrogen halides, and metal catalysts. Reaction conditions often involve moderate to high temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions with halogens can yield dihalogenated cyclopropanes, while polymerization can produce high-molecular-mass polymers with unique properties .
Applications De Recherche Scientifique
Cyclopropene, 3-methyl-3-isopropenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cyclopropene, 3-methyl-3-isopropenyl- involves its ability to participate in various chemical reactions due to its strained ring structure. The compound can act as a reactive intermediate in free-radical chain reactions and cycloaddition reactions . Its molecular targets and pathways include interactions with metal catalysts and enzymes that facilitate its transformation into more stable products .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropane: A three-membered ring compound with no double bonds, less reactive than cyclopropene.
Methylenecyclopropene: A derivative with two interacting double bonds, exhibiting unique electronic properties.
Cyclopentene: A five-membered ring compound with one double bond, more stable than cyclopropene.
Uniqueness
Cyclopropene, 3-methyl-3-isopropenyl- is unique due to its combination of a strained three-membered ring and the presence of both methyl and isopropenyl substituents. This structure imparts high reactivity and makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
71153-31-6 |
|---|---|
Formule moléculaire |
C7H10 |
Poids moléculaire |
94.15 g/mol |
Nom IUPAC |
3-methyl-3-prop-1-en-2-ylcyclopropene |
InChI |
InChI=1S/C7H10/c1-6(2)7(3)4-5-7/h4-5H,1H2,2-3H3 |
Clé InChI |
DCOSXZGSNSMGNT-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)


![N-[(Benzyloxy)carbonyl]-2-methylalanyl-N-methyl-L-prolinamide](/img/structure/B14477685.png)


![2-[3-(Diethylamino)phenoxy]ethan-1-ol](/img/structure/B14477694.png)


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)


![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)

